[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Overview
Description
Research on dioxaspiro compounds and their derivatives has revealed a wealth of information about their synthesis, structural analysis, and potential applications. These compounds often exhibit unique chemical behaviors due to their spirocyclic frameworks, which are of interest in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of dioxaspiro derivatives typically involves key strategies such as aldol reactions, alkyne carboxylation, and cyclization processes. For example, the aldol reaction of 1,1,1-tris(hydroxymethyl)ethane with cyclohexane in the presence of sulfonated carbon and N, N-dimethylbenzamide has been utilized to synthesize compounds with dioxaspiro frameworks (Yuan et al., 2017). Additionally, enantiomerically pure homopropargylic alcohols derived from lithium acetylide opening of epoxides have been used for constructing spiroacetal components (Schwartz et al., 2005).
Molecular Structure Analysis
X-ray diffraction techniques play a crucial role in determining the molecular structure of dioxaspiro compounds. These studies reveal the non-planar nature of the 1,3-dioxane ring and its chair conformation, highlighting the intricate three-dimensional architecture of such molecules (Brimble et al., 1997).
Chemical Reactions and Properties
Dioxaspiro derivatives undergo various chemical reactions, including polymerization which can lead to materials with unique properties. For instance, the polymerization of spiro ortho-carbonates containing double bonds has been shown to result in polymers with potential for expansion, contrasting the typical shrinkage observed in other polymerization reactions (Bailey & Endo, 1976).
Physical Properties Analysis
The physical properties of dioxaspiro compounds, such as melting points, densities, and solubilities, are influenced by their molecular structures. Techniques like melting point determination and elemental analysis provide essential data for characterizing these substances (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of dioxaspiro derivatives, including reactivity and stability, are pivotal for their application potential. Studies on their oxidation behavior, susceptibility to hydrolysis, and interaction with various reagents offer insights into how these compounds can be utilized or modified for specific purposes (Pryde et al., 1962).
Scientific Research Applications
Flexible Synthesis Approaches
Enantiomerically pure 1,7-dioxaspiro[5.5]undecanes, an essential structural component, can be synthesized using homopropargylic alcohols derived from the opening of enantiomerically pure epoxides. This method provides a versatile approach to constructing complex spiroacetal systems, including the target compound, by utilizing alkyne-based strategies for ring components (Schwartz et al., 2005).
Crystal Structural Analysis
Detailed crystallographic studies have revealed the precise stereochemistry and conformational dynamics of related spiroacetals. For instance, studies on 1,7-dioxaspiro[5.5]undecanes have showcased the specific orientations and intermolecular interactions, contributing to our understanding of the compound's molecular geometry and potential reactivity (Brimble et al., 1997).
Biological Insights and Applications
Biosynthesis and Stereochemistry
The biosynthesis and stereochemistry of spiroacetals, closely related to the target compound, have been a subject of interest, especially in the context of insect pheromones and natural product synthesis. Studies highlight the monooxygenase-catalyzed formation of spiroacetals in insects like Bactrocera cucumis, providing insights into natural biosynthetic pathways and the stereochemical preferences of enzymes involved (McErlean et al., 2002).
Chemical Ecology and Insect Pheromones
Spiroacetals play a significant role in the chemical ecology of various insects. They are often key components in insect pheromones, influencing behaviors such as mating and aggregation. Research has delved into the synthesis, absolute stereochemistry, and biological roles of these compounds in insects, providing a foundation for understanding the ecological applications of the compound (Francke & Kitching, 2001).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. This could involve toxicity, flammability, environmental impact, etc.
Future Directions
This could involve potential applications or areas of research involving the compound. This often requires a good understanding of the current state of research involving the compound.
Each of these areas is a significant field of study in itself, and a comprehensive analysis could involve a lot of research and expertise. If you have access to scientific databases or textbooks, those could be good places to start. You could also consider consulting with a chemistry professional or professor if you need more detailed or specific information. I hope this helps, and let me know if you have any other questions!
properties
IUPAC Name |
[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-21(2)36(51-34(47)20-31(45)35-27(8)39(48)52-40(35)49)38(50-10)32(46)19-30(44)26(7)29(43)13-11-24(5)37-25(6)16-18-41(54-37)17-15-23(4)33(53-41)14-12-22(3)28(9)42/h21-26,29,31-33,36-38,43,45-46H,11-20H2,1-10H3/t22-,23+,24+,25-,26-,29-,31+,32+,33-,36+,37-,38-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCWHQNNCOJYTR-QKIDKDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@H]([C@@H](O2)[C@H](C)CC[C@@H]([C@H](C)C(=O)C[C@H]([C@@H]([C@@H](C(C)C)OC(=O)C[C@H](C3=C(C(=O)OC3=O)C)O)OC)O)O)C)O[C@H]1CC[C@H](C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894179 | |
Record name | Tautomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tautomycin | |
CAS RN |
109946-35-2 | |
Record name | Tautomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109946-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tautomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109946352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tautomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tautomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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